Methyl 4-(cyclobutanecarbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(cyclobutanecarbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)11-7-5-10(6-8-11)12(14)9-3-2-4-9/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBDPQFVUSQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation reaction is a cornerstone for introducing acyl groups to aromatic rings. In this method, toluene undergoes acylation with cyclobutanecarbonyl chloride under Lewis acid catalysis to yield 4-(cyclobutanecarbonyl)toluene :
Reaction Conditions :
-
Catalyst : Anhydrous AlCl₃ (1.2 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0–25°C
-
Time : 4–6 hours
The methyl group in toluene directs the electrophilic acylation to the para position, achieving regioselectivity >90%. Cyclobutanecarbonyl chloride, synthesized via chlorination of cyclobutanecarboxylic acid (CAS 5006-22-4), is commercially available and reacts efficiently under these conditions.
Mechanistic Insight :
The Lewis acid (AlCl₃) activates the acyl chloride, generating an acylium ion that attacks the electron-rich para position of toluene. Subsequent rearomatization yields the ketone intermediate.
Oxidation of Methyl Group to Carboxylic Acid
The methyl group in 4-(cyclobutanecarbonyl)toluene is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions:
Reaction Conditions :
-
Oxidizing Agent : KMnO₄ (3.0 equiv)
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Acid : H₂SO₄ (concentrated)
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Temperature : 80–100°C
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Time : 8–12 hours
This step converts the methyl group to a carboxylic acid, yielding 4-(cyclobutanecarbonyl)benzoic acid with 75–85% efficiency.
Esterification to Methyl Ester
The final step involves esterification of the carboxylic acid with methanol under acid catalysis:
Reaction Conditions :
-
Catalyst : H₂SO₄ (10% v/v)
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Solvent : Excess methanol
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Temperature : Reflux (65–70°C)
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Time : 6–8 hours
This method produces methyl 4-(cyclobutanecarbonyl)benzoate in yields of 80–88%. The use of concentrated sulfuric acid ensures protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol.
Palladium-Catalyzed Carbonylation of Methyl 4-Iodobenzoate
Synthesis of Methyl 4-Iodobenzoate
Methyl 4-iodobenzoate is prepared via iodination of methyl benzoate using iodine and nitric acid:
Reaction Conditions :
-
Iodinating Agent : I₂ (1.5 equiv), HNO₃ (2.0 equiv)
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Temperature : 25–40°C
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Time : 2–4 hours
This step achieves para-iodination due to the ester’s meta-directing effect, yielding methyl 4-iodobenzoate in 70–75%.
Carbonylation with Cyclobutanecarbonyl Chloride
A palladium-catalyzed carbonylative coupling introduces the cyclobutanecarbonyl group:
Reaction Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Carbon Source : Cyclobutanecarbonyl chloride (1.2 equiv)
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Base : Et₃N (2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 60–80°C
-
Time : 12–16 hours
This method bypasses directing group limitations, yielding the target compound in 65–72%.
Direct Esterification of 4-(Cyclobutanecarbonyl)benzoic Acid
Synthesis of 4-(Cyclobutanecarbonyl)benzoic Acid
Alternative routes to the carboxylic acid include:
Esterification with Methanol
The carboxylic acid is esterified using standard conditions (H₂SO₄/MeOH), as described in Section 1.3.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Route | 70–85% | High regioselectivity; scalable | Multiple steps; harsh oxidation conditions |
| Palladium-Catalyzed Route | 65–72% | Direct coupling; avoids oxidation | Requires expensive catalysts |
| Direct Esterification | 75–88% | Simplicity; high purity | Dependent on carboxylic acid synthesis |
Key Reaction Data
Friedel-Crafts Acylation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| AlCl₃ Equiv | 1.2 | Maximizes acylation |
| Reaction Temperature | 0→25°C | Reduces side products |
| Cyclobutanecarbonyl Chloride Purity | >98% | Improves efficiency |
Esterification Kinetics
| Catalyst | Temperature | Time (h) | Yield |
|---|---|---|---|
| H₂SO₄ | 70°C | 8 | 88% |
| p-TsOH | 65°C | 10 | 82% |
| Amberlyst-15 | 75°C | 12 | 78% |
Challenges and Solutions
-
Regioselectivity in Friedel-Crafts : Use of electron-donating groups (e.g., methyl) ensures para-directed acylation.
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Oxidation Side Reactions : Controlled KMnO₄ addition minimizes over-oxidation to CO₂.
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Catalyst Cost in Pd Routes : Ligand recycling and catalyst supports (e.g., silica-Pd) reduce expenses.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclobutanecarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-(cyclobutanecarbonyl)benzoic acid.
Reduction: 4-(cyclobutanecarbonyl)benzyl alcohol.
Substitution: 4-(cyclobutanecarbonyl)-2-nitrobenzoate, 4-(cyclobutanecarbonyl)-2-bromobenzoate.
Scientific Research Applications
Methyl 4-(cyclobutanecarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(cyclobutanecarbonyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Compounds like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) () and Methyl 4-(2-cyanophenyl)benzoate () share the benzoate ester core but differ in substituents:
- C1 incorporates a piperazine-linked quinoline moiety, which may enhance binding to biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capability .
- Methyl 4-(2-cyanophenyl)benzoate features an electron-withdrawing cyano group, increasing the ester’s electrophilicity and hydrolysis rate compared to the cyclobutanecarbonyl derivative .
Table 1: Substituent Effects on Key Properties
*Calculated based on formula C₁₂H₁₂O₃.
Physicochemical Properties
- Solubility : Parabens () exhibit high water solubility due to their hydroxyl group, whereas this compound’s hydrophobic cyclobutane ring likely reduces aqueous solubility .
- Reactivity : The chlorocarbonyl group in Methyl 4-(chlorocarbonyl)benzoate () is highly reactive, enabling further derivatization, while the cyclobutanecarbonyl group’s strain may favor unique reaction pathways .
Q & A
Basic: What are the standard synthetic routes for Methyl 4-(cyclobutanecarbonyl)benzoate?
The synthesis typically involves:
- Nucleophilic acyl substitution : Reacting methyl 4-(bromomethyl)benzoate with cyclobutanecarbonyl chloride under basic conditions (e.g., using triethylamine) to introduce the cyclobutanecarbonyl moiety .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) to attach pre-formed cyclobutane derivatives to the benzoate backbone .
- Post-functionalization : Cyclopropanation of allyl or vinyl precursors followed by oxidation to form the cyclobutane ring, though this requires careful control of reaction kinetics to avoid ring strain .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.5–8.0 ppm), ester carbonyl (δ ~165 ppm), and cyclobutanecarbonyl groups (δ ~200 ppm) .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can enantioselective synthesis be optimized for chiral derivatives?
- Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopropanation or acylation steps to induce stereoselectivity .
- Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the cyclobutane-carbonyl junction .
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
Advanced: How to address contradictions in crystallographic and spectroscopic data?
- Polymorphism analysis : Perform differential scanning calorimetry (DSC) and variable-temperature XRD to identify polymorphic forms that may alter spectroscopic signatures .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the cyclobutane ring) causing signal splitting .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Basic: What role does the cyclobutanecarbonyl group play in medicinal chemistry?
- Bioisostere potential : The cyclobutane ring mimics aromatic or aliphatic groups while altering metabolic stability and lipophilicity .
- Conformational restraint : Restricts rotational freedom, enhancing binding affinity to target proteins (e.g., kinases) .
- SAR studies : Systematic substitution on the cyclobutane ring (e.g., fluorination) to optimize pharmacokinetic properties .
Advanced: How to analyze hydrogen-bonding networks in its crystal structures?
- Graph set analysis : Classify hydrogen bonds (e.g., D, R²₂(8) motifs) using crystallographic data from SHELXL-refined structures .
- Topological descriptors : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) .
- Temperature-dependent studies : Resolve thermal motion effects on hydrogen-bond geometry using low-temperature XRD .
Basic: What are its applications in material science?
- Liquid crystals : The rigid cyclobutane ring and polar ester groups enable mesophase formation, studied via polarized optical microscopy (POM) .
- Polymer precursors : Copolymerize with diols or diamines to create thermally stable polyesters .
- Coordination polymers : Act as a ligand for metal-organic frameworks (MOFs) via carbonyl oxygen lone pairs .
Advanced: How to design experiments for studying its metabolic stability?
- In vitro assays : Incubate with liver microsomes (e.g., human S9 fraction) and analyze degradation via LC-MS to identify metabolic hotspots (e.g., ester hydrolysis) .
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ ester) to track metabolic pathways using mass spectrometry .
- CYP450 inhibition assays : Evaluate interactions with cytochrome P450 enzymes using fluorogenic substrates .
Basic: How to purify this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) .
- HPLC purification : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolates .
Advanced: What strategies mitigate ring strain in cyclobutane derivatives during synthesis?
- Ring-opening/ring-closing : Use photochemical [2+2] cycloaddition under controlled UV irradiation to minimize side reactions .
- Strain-release reagents : Incorporate transition metals (e.g., Rh(II)) to stabilize strained intermediates .
- Computational modeling : Predict strain energy using molecular mechanics (MMFF94) to guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
